molecular formula C15H16ClN5O4 B2389887 8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2389887
M. Wt: 365.77 g/mol
InChI Key: KWKBEXMXBMKTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16ClN5O4 and its molecular weight is 365.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing novel heterocycles related to the chemical structure of 8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These compounds have been explored for their potential antitumor activities and vascular relaxing effects. For instance, Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their biological activities, including antitumor efficacy against P 388 leukemia (Ueda et al., 1987).

Antimicrobial and Antifungal Properties

The purine derivatives of this chemical have shown promising antimicrobial and antifungal properties. Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and investigated their physicochemical and biological properties, including antimicrobial activity against Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).

Potential in Antiviral Research

The structure has been utilized in the development of antiviral agents. Kini et al. (1991) synthesized several sugar-modified nucleoside derivatives of this purine analogue, evaluating their antiviral activity against Semliki Forest virus (Kini et al., 1991).

Exploring Chemical Reactions and Properties

Research has also been conducted to explore the chemical reactions and properties of related compounds. For instance, Kremzer et al. (1981) investigated the reaction of 8-aminotheophyllines with glycerol epichlorohydrin, revealing the formation of various compounds with potential biological significance (Kremzer et al., 1981).

Structural and Physicochemical Analysis

Structural and physicochemical analysis of related compounds has been a focus area, aiding in understanding the underlying mechanisms of their biological activities. For example, Karczmarzyk et al. (1995) analyzed the structure of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, providing insights into its stability and molecular conformation (Karczmarzyk et al., 1995).

Properties

IUPAC Name

8-amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4/c1-20-12-11(13(23)19-15(20)24)21(14(17)18-12)6-9(22)7-25-10-4-2-8(16)3-5-10/h2-5,9,22H,6-7H2,1H3,(H2,17,18)(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBEXMXBMKTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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